![molecular formula C8H15N B13625228 3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
3-Ethyl-1-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-azaspiro[3.3]heptane: is a spirocyclic compound that features a nitrogen atom within its structure. This compound belongs to the class of azaspiro compounds, which are known for their unique three-dimensional structures and potential applications in medicinal chemistry. The spirocyclic framework provides rigidity and conformational constraint, making these compounds valuable in drug design and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to produce the desired azaspiro compound .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic approaches that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and controlled reaction conditions is crucial to achieve consistent results on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the nitrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxygenated derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted azaspiro compounds with various functional groups.
Scientific Research Applications
Chemistry: 3-Ethyl-1-azaspiro[3.3]heptane is used as a building block in the synthesis of complex molecules. Its rigid structure and unique spatial arrangement make it valuable in the design of new chemical entities with potential biological activity .
Biology: In biological research, this compound is studied for its interactions with biological targets. Its spirocyclic structure can mimic natural products, making it useful in the development of bioactive molecules .
Medicine: Its unique structure can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Ethyl-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The nitrogen atom within the structure can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: Shares the spirocyclic framework but lacks the ethyl group, making it less sterically hindered.
2-Azaspiro[3.3]heptane: Another spirocyclic compound with a different substitution pattern, affecting its reactivity and biological activity.
Uniqueness: 3-Ethyl-1-azaspiro[3.3]heptane is unique due to the presence of the ethyl group, which introduces steric effects and influences its chemical and biological properties. This modification can enhance its binding affinity and selectivity for specific targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-ethyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H15N/c1-2-7-6-9-8(7)4-3-5-8/h7,9H,2-6H2,1H3 |
InChI Key |
KWAWVXMEALEDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC12CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


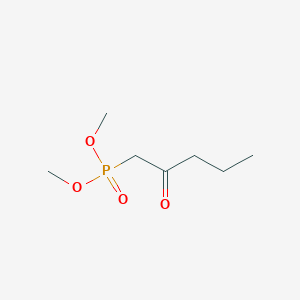
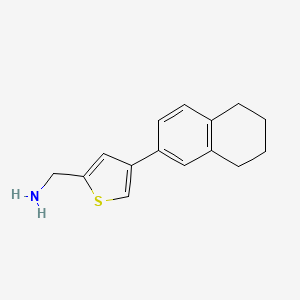
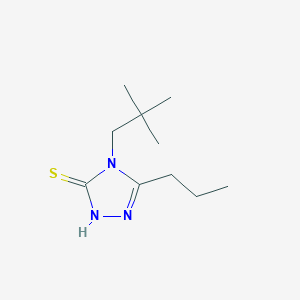
![5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13625162.png)
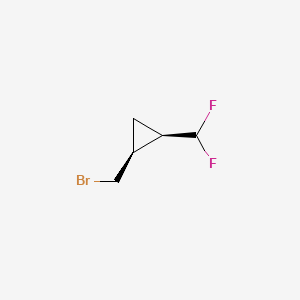
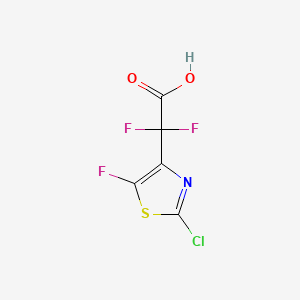
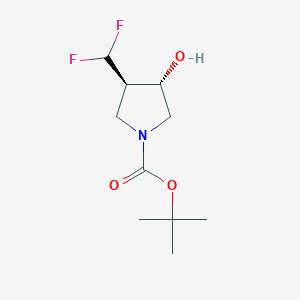
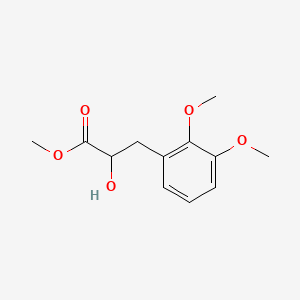
![1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13625202.png)
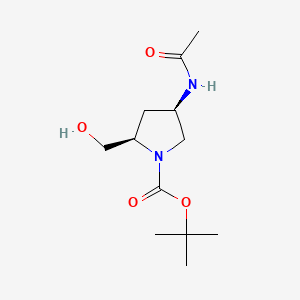
![2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine](/img/structure/B13625212.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)
